molecular formula C24H20Cl2N2O2S B2716477 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione CAS No. 865655-41-0

1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione

Cat. No.: B2716477
CAS No.: 865655-41-0
M. Wt: 471.4
InChI Key: JBZFVDLPFVOWPL-UHFFFAOYSA-N
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Description

1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a useful research compound. Its molecular formula is C24H20Cl2N2O2S and its molecular weight is 471.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

The compound 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione is a part of the thieno[2,3-d]pyrimidine derivatives, which have been synthesized for their high biological activities. These compounds, including variations fused with a thiazolo ring, show promise due to their inhibitory activities against adenosine kinase, platelet aggregation, leukemia, and cancer. The synthesis involves reactions of ternary mixtures leading to derivatives with potential as biological active compounds (El-Gazzar, Hussein, & Aly, 2006).

Noncompetitive Inhibition of Dipeptidyl Peptidase-4

A library of benzo[4,5]thieno[2,3‐d]pyrimidine derivatives has been evaluated for their ability to inhibit dipeptidyl peptidase-4 (DPP-4), showcasing their potential in the treatment of type 2 diabetes. One particular derivative demonstrated significant inhibitory activity without extensive cytotoxicity, marking it as a rare noncompetitive inhibitor of DPP-4. This highlights the potential for the development of new therapeutic agents based on the structural motif of this compound for diabetes treatment (Tomović et al., 2019).

Antibacterial Applications

Thieno[2,3-d]pyrimidine derivatives have been synthesized and evaluated for their antibacterial properties. These compounds, through various synthesis pathways, have shown promise in combating bacterial infections. The exploration of substituted thieno[2,3-d]pyrimidines has opened avenues for the development of new antibacterial agents, highlighting the compound's versatility in drug development (More, Chandra, Nargund, & Nargund, 2013).

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the condensation of 2-chlorobenzaldehyde with 4-chlorobenzoylacetone to form the intermediate 1-(2-chlorobenzyl)-3-(4-chlorophenyl)prop-2-en-1-one. This intermediate is then reacted with cycloheptanethiol in the presence of ammonium acetate to form the final product, 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione.", "Starting Materials": [ "2-chlorobenzaldehyde", "4-chlorobenzoylacetone", "cycloheptanethiol", "ammonium acetate" ], "Reaction": [ "Step 1: Condensation of 2-chlorobenzaldehyde with 4-chlorobenzoylacetone in the presence of a base such as potassium hydroxide to form 1-(2-chlorobenzyl)-3-(4-chlorophenyl)prop-2-en-1-one.", "Step 2: Reaction of 1-(2-chlorobenzyl)-3-(4-chlorophenyl)prop-2-en-1-one with cycloheptanethiol in the presence of ammonium acetate to form the final product, 1-(2-chlorobenzyl)-3-(4-chlorophenyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione." ] }

CAS No.

865655-41-0

Molecular Formula

C24H20Cl2N2O2S

Molecular Weight

471.4

IUPAC Name

4-(4-chlorophenyl)-6-[(2-chlorophenyl)methyl]-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7)-diene-3,5-dione

InChI

InChI=1S/C24H20Cl2N2O2S/c25-16-10-12-17(13-11-16)28-22(29)21-18-7-2-1-3-9-20(18)31-23(21)27(24(28)30)14-15-6-4-5-8-19(15)26/h4-6,8,10-13H,1-3,7,9,14H2

InChI Key

JBZFVDLPFVOWPL-UHFFFAOYSA-N

SMILES

C1CCC2=C(CC1)SC3=C2C(=O)N(C(=O)N3CC4=CC=CC=C4Cl)C5=CC=C(C=C5)Cl

solubility

not available

Origin of Product

United States

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